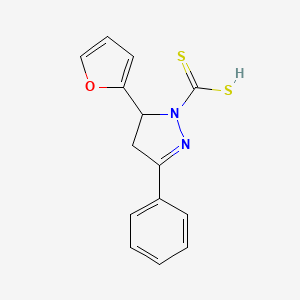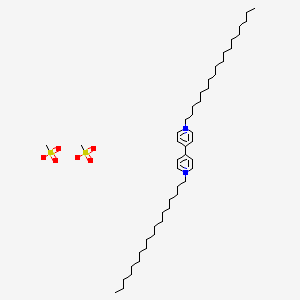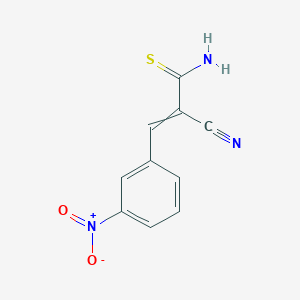
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is an organic compound with the molecular formula C10H7N3O2S This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propenethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- typically involves the reaction of 3-nitrobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
科学的研究の応用
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.
2-Propenethioamide, 2-cyano-3-phenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is unique due to the position of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and nitrophenyl groups provides a versatile platform for various chemical transformations and biological interactions.
特性
CAS番号 |
93690-11-0 |
|---|---|
分子式 |
C10H7N3O2S |
分子量 |
233.25 g/mol |
IUPAC名 |
2-cyano-3-(3-nitrophenyl)prop-2-enethioamide |
InChI |
InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)4-7-2-1-3-9(5-7)13(14)15/h1-5H,(H2,12,16) |
InChIキー |
IMZBDOVXGBZCOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
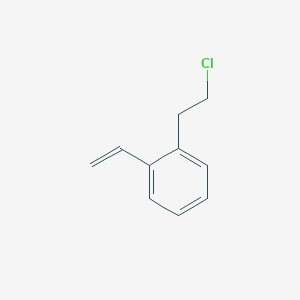
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
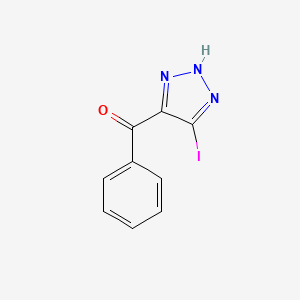
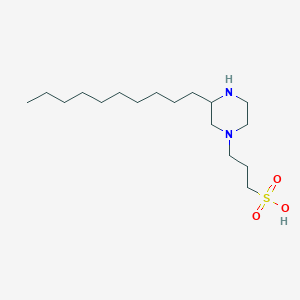
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
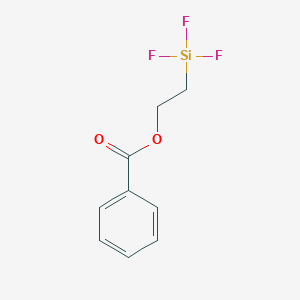
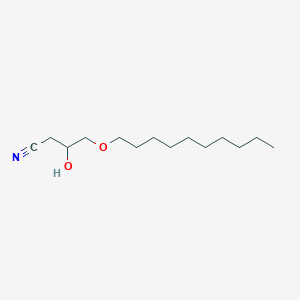
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
